Ethyl 4-phenyl-3-butenoate

Flavor chemistry Fragrance safety Regulatory compliance

Ethyl 4-phenyl-3-butenoate (ethyl (E)-4-phenylbut-3-enoate, CAS 5629-57-2) is an α,β-unsaturated ester with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g/mol. It features a styryl-conjugated double bond at the β,γ-position relative to the ester carbonyl, classifying it as a substituted butenoate rather than a cinnamate.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 5629-57-2
Cat. No. B8722097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-3-butenoate
CAS5629-57-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC=CC1=CC=CC=C1
InChIInChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3
InChIKeyQGHDRPQXRRBNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Phenyl-3-Butenoate (CAS 5629-57-2): Procurement-Grade Structural and Physicochemical Baseline


Ethyl 4-phenyl-3-butenoate (ethyl (E)-4-phenylbut-3-enoate, CAS 5629-57-2) is an α,β-unsaturated ester with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g/mol [1]. It features a styryl-conjugated double bond at the β,γ-position relative to the ester carbonyl, classifying it as a substituted butenoate rather than a cinnamate [1]. The compound is listed in the PubChem database (CID 5899283) and The Good Scents Company catalog as a natural substance/extractive, with an estimated logP of 2.7–2.8 and water solubility of approximately 69 mg/L at 25 °C [1][2]. Its commercial availability is typically at ≥95% purity, and it is explicitly not recommended for fragrance or flavor use, distinguishing it from structurally similar esters employed in the flavor and fragrance industry [2].

Ethyl 4-Phenyl-3-Butenoate: Why Generic Substitution with In-Class Analogs Is Not Straightforward


Compounds within the phenylbutenoate/phenylbutanoate family differ critically in the position and saturation of the double bond, the ester alkyl chain, and the oxidation state at the α-carbon. These structural variations produce divergent reactivity profiles: the β,γ-unsaturated system in ethyl 4-phenyl-3-butenoate undergoes distinct cycloaddition and Heck-type coupling chemistries compared to α,β-unsaturated cinnamates [1], while the saturated analog ethyl 4-phenylbutanoate loses the conjugated double bond entirely, eliminating Michael acceptor capacity and altering metabolic hydrolysis rates [2]. The free acid (4-phenyl-3-butenoic acid) has documented antifungal and enzyme-inhibitory activity [3], but esterification to the ethyl ester modulates lipophilicity, membrane permeability, and pro-drug potential. Empirical data from the patent literature further confirms that lower alkyl ester chain length (methyl vs. ethyl vs. butyl) is a determinant of pest-control efficacy in 4-aryl-3-butenoate series [1]. Consequently, interchanging these analogs without experimental validation risks loss of the desired reactivity or bioactivity.

Ethyl 4-Phenyl-3-Butenoate: Quantitative Differential Evidence for Scientific Selection


Organoleptic Regulatory Classification vs. Ethyl Cinnamate: Explicit Non-Fragrance/Non-Flavor Designation

In contrast to ethyl cinnamate (CAS 103-36-6), which is FEMA GRAS and widely used in flavors and fragrances with recommended usage levels of 1–30 ppm, ethyl 4-phenyl-3-butenoate carries an explicit 'not for fragrance use' and 'not for flavor use' designation from The Good Scents Company, with both FEMA and JECFA status listed as 'N/A' [1][2]. This regulatory dichotomy reflects the compound's distinct toxicological and organoleptic profile, making it unsuitable for sensory applications where ethyl cinnamate is standard.

Flavor chemistry Fragrance safety Regulatory compliance

Double-Bond Positional Reactivity: β,γ-Unsaturated Ester vs. α,β-Unsaturated Cinnamate in Cycloaddition Chemistry

Ethyl 4-phenyl-3-butenoate possesses a β,γ-unsaturated ester system, which undergoes formal [3+2] cycloaddition with imines under Brønsted base catalysis (triazabicyclodecene, TBD) via ring-expansion of β,γ-epoxy esters, whereas the α,β-unsaturated isomer ethyl cinnamate participates preferentially in conjugate additions and Diels-Alder reactions due to the electron-deficient β-position . This regiochemical distinction means the two compounds are not interchangeable as synthetic building blocks.

Synthetic organic chemistry Cycloaddition Catalysis

Saturation State and Hydrolytic Stability: Ethyl 4-Phenyl-3-Butenoate vs. Ethyl 4-Phenylbutanoate

The conjugated double bond in ethyl 4-phenyl-3-butenoate extends the resonance system, reducing the electrophilicity of the ester carbonyl compared to the saturated ethyl 4-phenylbutanoate. The estimated logP difference (2.7 vs. ~3.0 for the saturated analog [1]) further indicates lower lipophilicity. While direct comparative hydrolysis rate constants are not published, the class-level expectation is that the unsaturated ester undergoes slower base-catalyzed hydrolysis due to reduced carbonyl electrophilicity, potentially offering superior shelf stability in aqueous formulation screening [2].

Prodrug design Metabolic stability Hydrolysis

Herbicidal Activity Differentiation: Parent Ester vs. 2-Oxo Derivatives in the Same Series

Ethyl 4-phenyl-3-butenoate itself serves as the structural scaffold for the 2-oxo-4-phenylbut-3-enoate series, where introduction of the α-keto group dramatically alters bioactivity. Recent studies show that thirty-seven ethyl 2-oxo-4-phenylbut-3-enoate derivatives exhibited root and stem growth inhibition rates exceeding 95% against Amaranthus retroflexus and Echinochloa crus-galli at 50 μg/mL, outperforming the commercial herbicide acetochlor [1]. The unoxidized parent ester (ethyl 4-phenyl-3-butenoate) lacks this herbicidal potency, as the α-keto moiety is essential for target enzyme binding. This defines a clear functional boundary: the parent compound is a synthetic intermediate, not a bioactive end-product.

Herbicide discovery Structure-activity relationship Agrochemical

Ethyl 4-Phenyl-3-Butenoate: Evidence-Backed Procurement and Application Scenarios


Synthetic Intermediate for β,γ-Unsaturated Ester Cycloaddition Chemistry

Ethyl 4-phenyl-3-butenoate is the preferred starting material for formal [3+2] cycloaddition reactions with imines, where the β,γ-unsaturation directs a distinct reactivity pathway not accessible to α,β-unsaturated cinnamate esters [1]. Procurement should prioritize this specific regioisomer, as substitution with ethyl cinnamate would lead to conjugate addition products instead of the desired cycloadduct.

Precursor for 2-Oxo-4-phenylbut-3-enoate Herbicidal Derivatives

While ethyl 4-phenyl-3-butenoate itself is not herbicidally active, it serves as the essential synthetic precursor to the 2-oxo-4-phenylbut-3-enoate series, whose derivatives have demonstrated >95% growth inhibition at 50 μg/mL against key weed species, outperforming acetochlor [1]. Procurement for herbicide discovery programs should source this compound as the scaffold for α-keto functionalization.

Model Substrate for Asymmetric Hydrogenation and Biocatalysis

The β,γ-unsaturated ester motif in ethyl 4-phenyl-3-butenoate is employed as a model substrate in catalytic asymmetric hydrogenation and microbial reduction studies [1]. The compound's defined (E)-geometry and phenyl substituent enable evaluation of enantioselectivity in reduction to ethyl 4-phenylbutanoate, a reaction central to chiral alcohol synthesis.

Non-Sensory Research Intermediate Requiring Regulatory Clarity

For laboratories conducting synthetic chemistry or material science research where flavor/fragrance regulatory status is irrelevant but safety simplicity is valued, ethyl 4-phenyl-3-butenoate's explicit non-fragrance/non-flavor designation [1] eliminates the need for FEMA/JECFA documentation and simplifies procurement compliance compared to ethyl cinnamate.

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